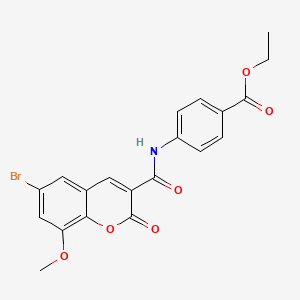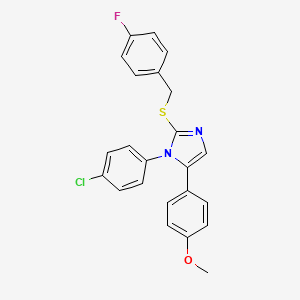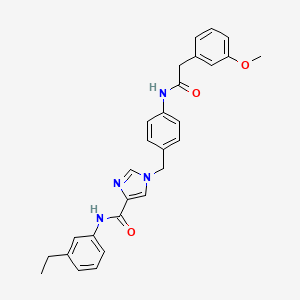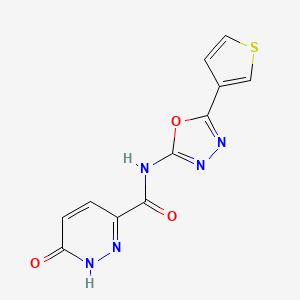
N-((5-methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide, also known as MIBE, is a small molecule that has been developed as a potent and selective inhibitor of the transcription factor, HSF1. HSF1 is a key regulator of the heat shock response, which is a cellular defense mechanism against various stresses. MIBE has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions where the heat shock response is dysregulated.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthetic Approaches
Molecular Structure Characterization : A study by Rodier et al. (1993) on a related compound, 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, revealed insights into its molecular structure. The molecule consists of two approximately planar parts, with significant interactions such as an intramolecular C-H...O hydrogen bond contributing to the isoxazole group's planarity. This study suggests potential structural analogies and the importance of such interactions in stabilizing the molecular conformation of similar compounds (Rodier, Céolin, Dugué, & Lepage, 1993).
Synthetic Methodologies : Aouine et al. (2011) discussed the synthesis of 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione and N-((tetrazol-5-yl)methyl)benzamide via [2+3] cycloaddition, showcasing a synthetic approach that could be relevant for similar tetrazole-containing compounds. This method emphasizes the versatility of cycloaddition reactions in constructing complex molecules, potentially applicable to the synthesis of N-((5-methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide (Aouine et al., 2011).
Coordination Networks and Material Science
Chiral Coordination Networks : Research by Liao et al. (2013) into tetrazolate-based tectons, including N-(1H-tetrazol-5-yl) derivatives, led to the development of chiral coordination networks with significant second harmonic generation (SHG) efficiencies. This work illustrates the potential of incorporating tetrazolyl and isoxazolyl groups in designing materials with desirable optical properties, hinting at applications of "this compound" in nonlinear optics and materials science (Liao et al., 2013).
Potential Biological Activities
Anticancer and Antimicrobial Properties : Tiwari et al. (2017) synthesized a series of compounds containing thiadiazole and benzamide groups, which exhibited promising in vitro anticancer activity. Although the specific compound "this compound" was not mentioned, this research indicates that structurally similar compounds can possess significant biological activities, suggesting potential anticancer applications for further investigation (Tiwari et al., 2017). Additionally, Raffa et al. (2002) explored the antimicrobial activity of N-(5-methylisoxazol-3-yl)-benzamides, although they found no significant activities at tested concentrations. This highlights the importance of structural modifications to enhance biological efficacy (Raffa et al., 2002).
Eigenschaften
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-9-11(7-16-21-9)6-14-13(20)10-3-2-4-12(5-10)19-8-15-17-18-19/h2-5,7-8H,6H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELXZKDDOASPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2727451.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2727453.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2727456.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2727458.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid](/img/structure/B2727460.png)

![Ethyl 3-[bis(2-methoxyethyl)amino]propanoate](/img/structure/B2727464.png)



![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2727472.png)
